2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid
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Overview
Description
2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid is an organic compound that features a morpholine ring substituted with dimethyl groups and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid typically involves the following steps:
Formation of the morpholine ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Dimethylation: The morpholine ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with phenoxyacetic acid: The dimethylmorpholine is then coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]propionic acid
- 2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]butyric acid
Uniqueness
2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid is unique due to its specific structural features, such as the dimethyl-substituted morpholine ring and the phenoxyacetic acid moiety. These features confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[3-(2,3-dimethylmorpholine-4-carbonyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-10-11(2)20-7-6-16(10)15(19)12-4-3-5-13(8-12)21-9-14(17)18/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXQPXRLGWWASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)C2=CC(=CC=C2)OCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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